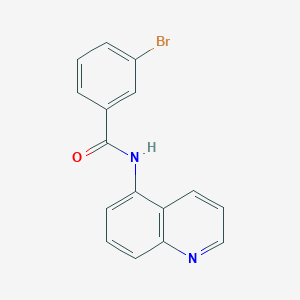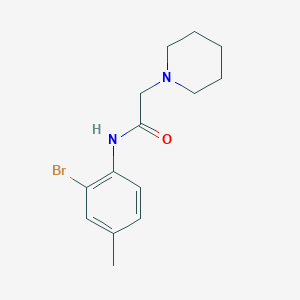
3-bromo-N-5-quinolinylbenzamide
Vue d'ensemble
Description
3-bromo-N-5-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of benzamide derivatives and possesses a unique set of properties that make it an attractive candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 3-bromo-N-5-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. Studies have shown that it can inhibit the activity of several kinases, including JAK2, TYK2, and FLT3, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-5-quinolinylbenzamide are varied and depend on the specific application and concentration used. In cancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, while in anti-inflammatory studies, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-N-5-quinolinylbenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, which can lead to more specific and effective treatments. However, one of the main limitations is the lack of information on its toxicity and potential side effects, which can hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 3-bromo-N-5-quinolinylbenzamide. One of the most promising areas is in cancer research, where it has shown significant potential as a therapeutic agent. Further studies are needed to determine its toxicity and potential side effects, as well as its efficacy in vivo. It is also important to investigate its potential use in other areas of research, such as anti-inflammatory and neurodegenerative diseases, where it may have similar applications.
Méthodes De Synthèse
The synthesis of 3-bromo-N-5-quinolinylbenzamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 3-bromoaniline with 5-chloro-2-nitrobenzoic acid, followed by the reduction of the nitro group and subsequent cyclization to form the final product. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.
Applications De Recherche Scientifique
3-bromo-N-5-quinolinylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in cancer research, where it has been shown to exhibit antitumor activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
3-bromo-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLSBCFFLRBAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320307 | |
| Record name | 3-bromo-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-bromo-N-quinolin-5-ylbenzamide | |
CAS RN |
524042-00-0 | |
| Record name | 3-bromo-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)

![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)


![N-benzyl-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5767870.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5767899.png)
![2,3-dihydro-1H-inden-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5767902.png)
![1-benzyl-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5767911.png)